The current research primarily focuses on the potential anticancer activity of 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile. A study screened this compound against a panel of 60 cancer cell lines within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: